molecular formula C8H10O B14697712 Bicyclo[3.2.1]oct-6-en-8-one CAS No. 22241-76-5

Bicyclo[3.2.1]oct-6-en-8-one

Cat. No.: B14697712
CAS No.: 22241-76-5
M. Wt: 122.16 g/mol
InChI Key: PIBDRCLSSOUGIL-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]oct-6-en-8-one is a bicyclic organic compound with a unique structure that includes a fused ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a bicyclo[3.2.1]octane framework with a ketone functional group at the 8-position and a double bond at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[3.2.1]oct-6-en-8-one can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones, which proceeds with interesting control of the stereochemistry of the bridged centers .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.1]oct-6-en-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form different products depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids or other oxidized derivatives .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles such as amines or alcohols under appropriate conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]oct-6-en-8-one depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate that can undergo various transformations. In biological systems, the mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the observed biological effects .

Properties

IUPAC Name

bicyclo[3.2.1]oct-6-en-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c9-8-6-2-1-3-7(8)5-4-6/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBDRCLSSOUGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499030
Record name Bicyclo[3.2.1]oct-6-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22241-76-5
Record name Bicyclo[3.2.1]oct-6-en-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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